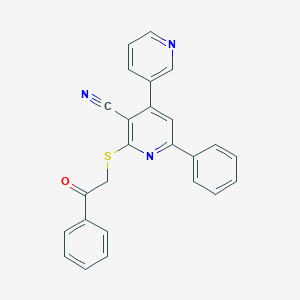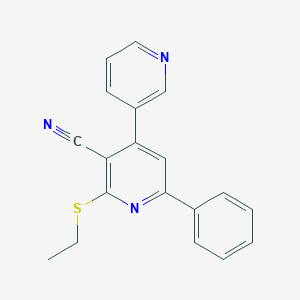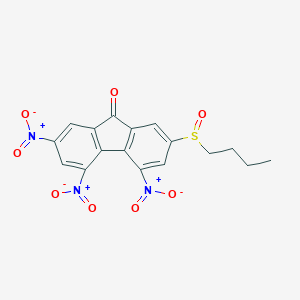
2-(butylsulfinyl)-4,5,7-trisnitro-9H-fluoren-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(butylsulfinyl)-4,5,7-trisnitro-9H-fluoren-9-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene backbone substituted with nitro groups and a butylsulfinyl moiety, which contribute to its distinct chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(butylsulfinyl)-4,5,7-trisnitro-9H-fluoren-9-one typically involves multi-step organic reactions. One common approach is the nitration of fluorene derivatives followed by the introduction of the butylsulfinyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective substitution at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactors and continuous flow systems to optimize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the final product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butylsulfinyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various coupling reactions.
Substitution: The nitro groups can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted fluorene derivatives depending on the nucleophile used.
科学的研究の応用
2-(butylsulfinyl)-4,5,7-trisnitro-9H-fluoren-9-one has found applications in several scientific research areas:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用機序
The mechanism by which 2-(butylsulfinyl)-4,5,7-trisnitro-9H-fluoren-9-one exerts its effects involves interactions with specific molecular targets. The nitro groups can participate in redox reactions, while the butylsulfinyl moiety can interact with various enzymes and proteins, potentially modulating their activity. The compound’s ability to undergo multiple types of chemical reactions makes it a versatile tool in studying biochemical pathways and developing new therapeutic agents.
類似化合物との比較
2-(Butylsulfinyl)-4,5,7-trinitrofluorene: Lacks the ketone group but shares similar reactivity.
4,5,7-Trinitrofluorene: Lacks the butylsulfinyl group, making it less versatile in certain reactions.
2-(Butylsulfinyl)fluorene: Lacks the nitro groups, resulting in different chemical behavior.
Uniqueness: 2-(butylsulfinyl)-4,5,7-trisnitro-9H-fluoren-9-one stands out due to the combination of nitro and butylsulfinyl groups, which confer unique reactivity and potential applications. Its ability to participate in diverse chemical reactions and interact with biological targets makes it a valuable compound in both research and industrial applications.
特性
分子式 |
C17H13N3O8S |
|---|---|
分子量 |
419.4 g/mol |
IUPAC名 |
2-butylsulfinyl-4,5,7-trinitrofluoren-9-one |
InChI |
InChI=1S/C17H13N3O8S/c1-2-3-4-29(28)10-7-12-16(14(8-10)20(26)27)15-11(17(12)21)5-9(18(22)23)6-13(15)19(24)25/h5-8H,2-4H2,1H3 |
InChIキー |
FINGMKPLHVHTOP-UHFFFAOYSA-N |
SMILES |
CCCCS(=O)C1=CC(=C2C(=C1)C(=O)C3=CC(=CC(=C32)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CCCCS(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


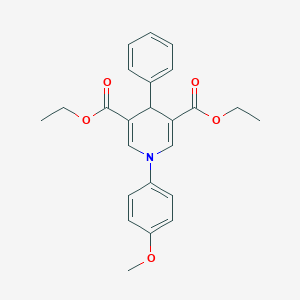
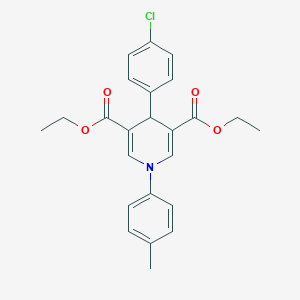
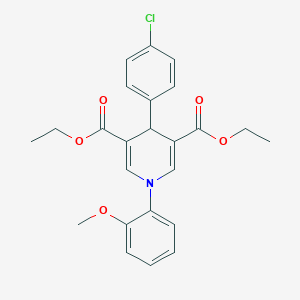
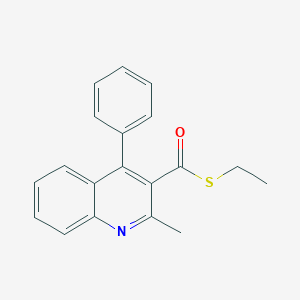
![3-Acetyl-4-(4-bromophenyl)-2-methyl-1,4-dihydroindeno[1,2-b]pyridin-5-one](/img/structure/B343974.png)
![4-(3-bromophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B343975.png)
![4-(1,3-diphenyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B343976.png)
![4-(4-methoxyphenyl)-1,2-dimethyl-5-oxo-4H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B343980.png)
![ethyl 4-(4-methoxyphenyl)-1,2-dimethyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B343981.png)
![2-cyanoethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B343982.png)
![Ethyl 4-{4-nitrophenyl}-2-methyl-1,4-dihydro[1]benzothieno[3,2-b]pyridine-3-carboxylate 5,5-dioxide](/img/structure/B343985.png)
![2-Cyanoethyl 2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydro[1]benzothieno[3,2-b]pyridine-3-carboxylate 5,5-dioxide](/img/structure/B343986.png)
